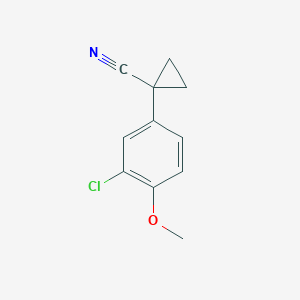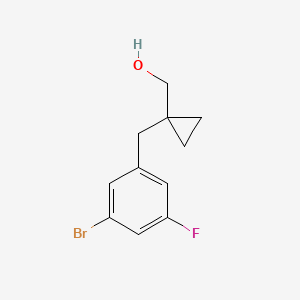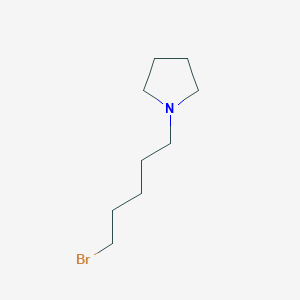
2-Methyl-4-(2-nitrovinyl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-(2-nitrovinyl)thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many biologically active molecules. The compound features a five-membered ring containing sulfur and nitrogen atoms, with a methyl group at the 2-position and a nitrovinyl group at the 4-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2-nitrovinyl)thiazole typically involves the reaction of 2-methylthiazole with nitroethene under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic addition of the thiazole to the nitroethene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
化学反応の分析
Types of Reactions
2-Methyl-4-(2-nitrovinyl)thiazole undergoes various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form nitrothiazole derivatives.
Reduction: The nitrovinyl group can be reduced to an amino group, leading to the formation of aminothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the 2-position of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Nitrothiazole derivatives.
Reduction: Aminothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
科学的研究の応用
2-Methyl-4-(2-nitrovinyl)thiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
作用機序
The mechanism of action of 2-Methyl-4-(2-nitrovinyl)thiazole involves its interaction with various molecular targets and pathways. The compound’s nitrovinyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Methylthiazole: Lacks the nitrovinyl group and has different biological activities.
4-Nitrothiazole: Contains a nitro group directly attached to the thiazole ring.
2-Aminothiazole: Features an amino group at the 2-position instead of a methyl group.
Uniqueness
2-Methyl-4-(2-nitrovinyl)thiazole is unique due to the presence of both a methyl group and a nitrovinyl group, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C6H6N2O2S |
|---|---|
分子量 |
170.19 g/mol |
IUPAC名 |
2-methyl-4-[(E)-2-nitroethenyl]-1,3-thiazole |
InChI |
InChI=1S/C6H6N2O2S/c1-5-7-6(4-11-5)2-3-8(9)10/h2-4H,1H3/b3-2+ |
InChIキー |
NBBHKQYUWYHQLF-NSCUHMNNSA-N |
異性体SMILES |
CC1=NC(=CS1)/C=C/[N+](=O)[O-] |
正規SMILES |
CC1=NC(=CS1)C=C[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


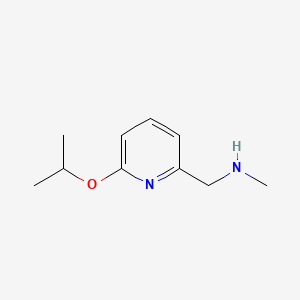
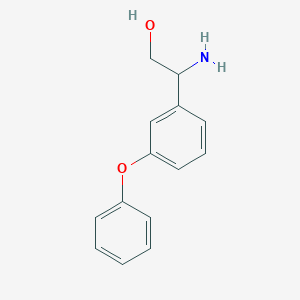
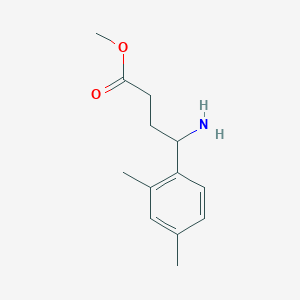

![2,2,2-trifluoro-1-[1-(prop-2-en-1-yl)-1H-imidazol-2-yl]ethan-1-one](/img/structure/B13606649.png)


![Imidazo[1,2-b]pyridazine-3-carboxylicacidhydrochloride](/img/structure/B13606667.png)
![[6-(1,2,4-Triazol-1-yl)pyridin-3-yl]methanol](/img/structure/B13606668.png)
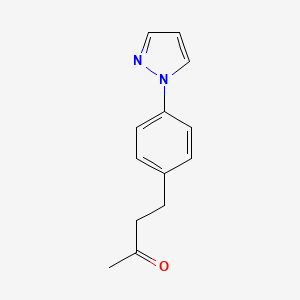
![tert-butylN-[1-(5-bromo-1,3,4-thiadiazole-2-carbonyl)piperidin-4-yl]carbamate](/img/structure/B13606684.png)
